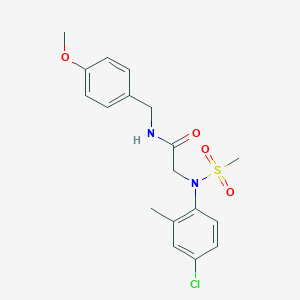
1-Tosyl-2,3,4,5-tetrahydro-1H-1-benzoazepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Tosyl-2,3,4,5-tetrahydro-1H-1-benzoazepine, also known as THTBA, is a heterocyclic organic compound that belongs to the class of benzazepines. It has been widely used in scientific research due to its potential therapeutic properties.
Wirkmechanismus
The exact mechanism of action of 1-Tosyl-2,3,4,5-tetrahydro-1H-1-benzoazepine is not fully understood. However, it is believed to act as a partial agonist at the 5-HT1A receptor, which is involved in the regulation of mood and anxiety. This compound has also been shown to increase the levels of several neurotransmitters, including dopamine, norepinephrine, and serotonin, which are involved in the regulation of mood, motivation, and reward.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been found to increase the levels of several neurotransmitters, including dopamine, norepinephrine, and serotonin, which are involved in the regulation of mood, motivation, and reward. This compound has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. Additionally, this compound has been shown to have antioxidant and anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
1-Tosyl-2,3,4,5-tetrahydro-1H-1-benzoazepine has several advantages for lab experiments. It has been well-studied and has a well-established synthesis method. Additionally, this compound has been shown to have potential therapeutic properties, making it a promising candidate for further research. However, there are also some limitations to using this compound in lab experiments. It has been shown to have low solubility in water, which can make it difficult to administer. Additionally, this compound has been shown to have some toxic effects at high doses, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 1-Tosyl-2,3,4,5-tetrahydro-1H-1-benzoazepine. One area of research could be to further investigate its potential therapeutic properties, particularly in the treatment of depression, anxiety, and addiction. Additionally, more research could be done to better understand the mechanism of action of this compound and how it affects neurotransmitter levels in the brain. Finally, research could be done to develop new synthesis methods for this compound that improve its solubility and reduce its toxicity.
Synthesemethoden
The synthesis of 1-Tosyl-2,3,4,5-tetrahydro-1H-1-benzoazepine involves the reaction of 2-aminotetralin with p-toluenesulfonyl chloride in the presence of a base. The resulting product is then reduced with sodium borohydride to give this compound. This synthesis method has been well-established and has been used in many studies.
Wissenschaftliche Forschungsanwendungen
1-Tosyl-2,3,4,5-tetrahydro-1H-1-benzoazepine has been studied extensively for its potential therapeutic properties. It has been found to have antidepressant, anxiolytic, and antipsychotic effects in animal models. This compound has also been shown to have potential as a treatment for drug addiction, as it reduces drug-seeking behavior in rats. Additionally, this compound has been studied for its potential use in the treatment of Parkinson's disease, as it has been shown to increase dopamine levels in the brain.
Eigenschaften
Molekularformel |
C17H19NO2S |
|---|---|
Molekulargewicht |
301.4 g/mol |
IUPAC-Name |
1-(4-methylphenyl)sulfonyl-2,3,4,5-tetrahydro-1-benzazepine |
InChI |
InChI=1S/C17H19NO2S/c1-14-9-11-16(12-10-14)21(19,20)18-13-5-4-7-15-6-2-3-8-17(15)18/h2-3,6,8-12H,4-5,7,13H2,1H3 |
InChI-Schlüssel |
VDKPYIVOTCSPGI-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC3=CC=CC=C32 |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-benzyl-1-[(4-fluorophenyl)sulfonyl]-1H-benzimidazole](/img/structure/B258519.png)



![Methyl 3,3,3-trifluoro-2-[(phenylacetyl)amino]-2-(1,3-thiazol-2-ylamino)propanoate](/img/structure/B258526.png)

![1-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetone](/img/structure/B258535.png)
![5-[[(E)-2-phenylethenyl]sulfonylamino]pentanoic acid](/img/structure/B258537.png)
![benzyl 6-methyl-2-oxo-4-[2-(trifluoromethyl)phenyl]-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B258538.png)


![Ethyl 2-[[2-(4-methylpiperidin-1-yl)acetyl]amino]-5-phenylthiophene-3-carboxylate](/img/structure/B258544.png)

![3-amino-N-(4-bromophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B258551.png)